molecular formula C31H32N2O4 B11333867 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11333867
M. Wt: 496.6 g/mol
InChI Key: XMIUCTBCKLEALH-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of indole, benzofuran, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole and benzofuran moieties can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both ethoxy and methoxy substituents on the phenyl ring, as well as the combination of indole and benzofuran structures. This unique arrangement contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H32N2O4

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C31H32N2O4/c1-6-36-26-12-11-21(15-27(26)35-5)23(24-17-32-25-10-8-7-9-22(24)25)16-33-31(34)30-20(4)29-19(3)13-18(2)14-28(29)37-30/h7-15,17,23,32H,6,16H2,1-5H3,(H,33,34)

InChI Key

XMIUCTBCKLEALH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C)C4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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